molecular formula C11H6FNOS B8491381 5-(4-Fluorophenoxy)thiophene-2-carbonitrile

5-(4-Fluorophenoxy)thiophene-2-carbonitrile

Cat. No.: B8491381
M. Wt: 219.24 g/mol
InChI Key: YZLVKUXMDXEXNT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C11H6FNOS and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6FNOS

Molecular Weight

219.24 g/mol

IUPAC Name

5-(4-fluorophenoxy)thiophene-2-carbonitrile

InChI

InChI=1S/C11H6FNOS/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-6H

InChI Key

YZLVKUXMDXEXNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(S2)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dimethyl sulfoxide (100 mL) solution of 5-nitro-2-thiophene carbonitrile (5.00 g, 32.4 mmol) were added 4-fluorophenol (5.45 g, 48.6 mmol) and potassium carbonate (11.2 g, 81.0 mmol) under nitrogen atmosphere, which was stirred for 16 hours at 60° C. The reaction solution was cooled to room temperature and water was added, followed by extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel column chromatography (ethyl acetate:heptane=1:10→1:5) to obtain the title compound (6.10 g, 85.9%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85.9%

Synthesis routes and methods II

Procedure details

5-Nitrothiophene-2-carbonitrile (2.0 g, 13 mmol), 4-fluorophenol (2.9 g, 26 mmol) and potassium carbonate (5.4 g, 39 mmol) were suspended in dimethylsulfoxide (30 mL), and the mixture was stirred for 30 minutes at 60° C. Water and ethyl acetate were added to the reaction mixture, which was then separated, the organic layer was washed with water twice, then, NH silica gel was added to the organic layer, the solvent was evaporated in vacuo for adsorption, purification was carried out by NH silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (3.7 g, containing 4-fluorophenol) was obtained as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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